Cas no 947-84-2 (2-Phenylbenzoic acid)

2-Phenylbenzoic acid structure
2-Phenylbenzoic acid structure
Product Name:2-Phenylbenzoic acid
Número CAS:947-84-2
MF:C13H10O2
Megavatios:198.217303752899
MDL:MFCD00002463
CID:40390
PubChem ID:87575028
Update Time:2023-11-20

2-Phenylbenzoic acid Propiedades químicas y físicas

Nombre e identificación

    • 2-Biphenylcarboxylic acid
    • 2-Biphenylcarboxylic acid2
    • (2R,3R,4S,5S,6S)-2-Bromo-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
    • [1,1'-Biphenyl]-2-carboxylic acid
    • 1,1'-Biphenyl-2-carboxylic acid
    • 2-Phenylbenzoic acid
    • Biphenyl-2-carboxylic Acid
    • 2-Biphenylbenzoicacid
    • 2-Biphenylcarboxylic
    • 2-Carboxybiphenyl
    • 2-CARBOXYDIPHENYL
    • o-phenylbenzoic acid
    • Phthaladehydic acid
    • RARECHEM AL BE 0859
    • Biphenylcarboxylic acid
    • (1,1'-Biphenyl)carboxylic acid
    • Diphenyl-2-carboxylic acid
    • [1,1'-Biphenyl]carboxylic acid
    • ILYSAKHOYBPSPC-UHFFFAOYSA-N
    • phenylbenzoic acid
    • PubChem9489
    • 2-phenyl-benzoic acid
    • 2-phenyl benzoic acid
    • biphenyl carboxylic acid
    • Biphen
    • 2-Biphenylcarboxylic acid (7CI, 8CI)
    • 1-Biphenyl-2-carboxylic acid
    • 4′-Isopropylcarbonylbiphenyl-2-carboxylic acid
    • NSC 76051
    • MDL: MFCD00002463
    • Renchi: 1S/C13H10O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,14,15)
    • Clave inchi: ILYSAKHOYBPSPC-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C(C2C=CC=CC=2)=CC=CC=1)O
    • Brn: 974075

Atributos calculados

  • Calidad precisa: 198.06800
  • Masa isotópica única: 198.068
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 2
  • Complejidad: 219
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.9
  • Superficie del Polo topológico: 37.3
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: none

Propiedades experimentales

  • Color / forma: 白色结晶粉末
  • Denso: 1.1184 (rough estimate)
  • Punto de fusión: 111.0 to 114.0 deg-C
  • Punto de ebullición: 344°C(lit.)
  • Punto de inflamación: 343-344℃
  • índice de refracción: 1.5954 (estimate)
  • Coeficiente de distribución del agua: 不溶
  • PSA: 37.30000
  • Logp: 3.05180
  • PKA: 3.46(at 25℃)
  • Disolución: 不溶于水

2-Phenylbenzoic acid Información de Seguridad

  • Símbolo: GHS07
  • Promover:警告
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315-H319
  • Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S26-S36-S37/39-S37
  • Señalización de mercancías peligrosas: Xi
  • Nivel de peligro:IRRITANT
  • Condiciones de almacenamiento:Sealed in dry,Room Temperature
  • Términos de riesgo:R36/37/38

2-Phenylbenzoic acid Datos Aduaneros

  • Código HS:2916391000
  • Datos Aduaneros:

    中国海关编码:

    2916399090

    概述:

    2916399090 其他芳香一元羧酸. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 丙烯酸、丙烯酸盐或酯应报明包装

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-Phenylbenzoic acid PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
B34702-5G
2-Phenylbenzoic acid
947-84-2 98%
5G
¥216.91 2022-02-24
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
B34702-25G
2-Phenylbenzoic acid
947-84-2 98%
25G
¥674.61 2022-02-24
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B830817-500g
2-Biphenylcarboxylic acid
947-84-2 97%
500g
1,015.00 2021-05-17
TRC
B397850-5g
Biphenyl-2-carboxylic Acid
947-84-2
5g
$ 125.00 2022-06-07
TRC
B397850-50g
Biphenyl-2-carboxylic Acid
947-84-2
50g
$ 260.00 2022-06-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B152473-500G
2-Phenylbenzoic acid
947-84-2 >98.0%(HPLC)
500g
¥887.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B152473-100G
2-Phenylbenzoic acid
947-84-2 >98.0%(HPLC)
100g
¥193.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B152473-5g
2-Phenylbenzoic acid
947-84-2 >98.0%(HPLC)
5g
¥29.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B152473-25G
2-Phenylbenzoic acid
947-84-2 >98.0%(HPLC)
25g
¥61.90 2023-09-04
Apollo Scientific
OR30973-50g
Biphenyl-2-carboxylic acid
947-84-2
50g
£80.00 2023-09-01

2-Phenylbenzoic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Catalysts: Alumina ;  rt → 250 °C
Referencia
Aluminum oxide mediated C-F bond activation in trifluoromethylated arenes
Papaianina, O.; Amsharov, K. Yu., Chemical Communications (Cambridge, 2016, 52(7), 1505-1508

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Methanol ,  Sodium hydride Solvents: Toluene
1.2 Solvents: Hexamethylphosphoramide
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
Convenient synthesis of biphenyl-2-carboxylic acids via the nucleophilic aromatic substitution reaction of 2-methoxybenzoates with aryl Grignard reagents
Hattori, Tetsutaro; Suzuki, Takatsugu; Hayashizaka, Noriyuki; Koike, Nobuyuki; Miyano, Sotaro, Bulletin of the Chemical Society of Japan, 1993, 66(10), 3034-40

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Toluene ,  Water ;  rt → 105 °C; 20 s, 105 °C; 105 °C → 124 °C; 1 s, 120 °C; 120 °C → 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Referencia
Preparation of boscalid
, China, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  25 °C; 1 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Referencia
Preparation of boscalid intermediate 2-(4'-chlorophenyl)aniline
, China, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium methoxide Catalysts: (SP-4-1)-Dibromobis[methyl 6-deoxy-6-(3-ethyl-2,3-dihydro-1H-imidazol-1-yl-κC2)-… Solvents: Water ;  15 h, 100 °C
Referencia
Glucopyranoside-Incorporated N-Heterocyclic Carbene Complexes of Silver(I) and Palladium(II): Efficient Water-Soluble Suzuki-Miyaura Coupling Palladium(II) Catalysts
Yang, Chien-Chan; Lin, Pei-Syuan; Liu, Fu-Chen; Lin, Ivan J.-B.; Lee, Gene-Hsian; et al, Organometallics, 2010, 29(22), 5959-5971

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Xylene
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Preparation of biphenyl-2-carboxylic acid from fluorenone
, Japan, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Calcium hydroxide ,  Magnesium hydroxide ,  Potassium hydroxide ,  Barium hydroxide Catalysts: L-Arginine (modified with carbon-coated iron oxide) ,  Iron oxide (Fe3O4) (carbon-coated, modified with arginine) ,  Palladium ,  Carbon ,  Copper Solvents: Water ;  1.5 h, rt
Referencia
Highly dispersed copper/ppm palladium nanoparticles as novel magnetically recoverable catalyst for Suzuki reaction under aqueous conditions at room temperature
Lamei, Kamran ; Eshghi, Hossein ; Bakavoli, Mehdi ; Rostamnia, Sadegh, Applied Organometallic Chemistry, 2017, 31(11),

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Water ;  24 h, 120 °C; 120 °C → rt
1.2 Reagents: Water ;  rt
Referencia
Palladium-Catalyzed Ortho-Arylation of Benzamides via Direct sp2 C-H Bond Activation
Li, Dan-Dan; Yuan, Ting-Ting; Wang, Guan-Wu, Journal of Organic Chemistry, 2012, 77(7), 3341-3347

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: 1892526-21-4 Solvents: Polyethylene glycol ;  16 min, 90 °C
Referencia
Bis[(2-methylacetatobenzyl)tri(p-tolyl)phosphonium]hexabromodipalladate(II); synthesis, characterization, structural study and application as a retrievable heterogeneous catalyst for the amination of aryl halides and Stille cross-coupling reaction
Ghorbani-Choghamarani, Arash; Naghipour, Ali; Heidarizadi, Fateme; Shirkhani, Roghayeh; Notash, Behrouz, Inorganica Chimica Acta, 2016, 446, 97-102

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Toluene ;  30 min, 105 °C; 3 h, 105 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referencia
Preparation of 4'-chloro-2-aminobiphenyl sulfate
, China, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Toluene ;  20 min, 115 - 120 °C; 0.5 h, 115 - 120 °C
Referencia
Process for preparation of biphenyl-2-carboxylic acid
, China, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Toluene ;  20 min, 112 °C; 30 min, 112 °C; cooled
1.2 Reagents: Sulfuric acid Solvents: Water ;  neutralized
Referencia
Method for preparing 2-hydroxybiphenyl compounds
, China, , ,

Métodos de producción 13

Condiciones de reacción
1.1 Catalysts: Palladium diacetate ,  Poly(oxy-1,2-ethanediyl), α-[2-(diphenylphosphino)ethyl]-ω-methoxy- Solvents: Water ;  30 min, rt
1.2 Reagents: Triethylamine ;  60 min, rt
Referencia
Process for preparation of biaryl compounds via Suzuki cross-coupling reaction in water
, China, , ,

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate ,  N-(2-Methylphenyl)-P,P-diphenylphosphinous amide Solvents: Tetrahydrofuran ;  48 h, reflux
Referencia
Preparation of phosphoramide-transition metal complex catalysts and application in formation of C-C and C-N bond
, China, , ,

Métodos de producción 15

Condiciones de reacción
Referencia
Reactions of hydroxylamine derivatives in polyphosphoric acid
Padegimas, Stanley J., 1970, , ,

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Water ;  1.5 h, 50 °C
Referencia
Highly Dispersed Palladium Nanoparticle-Loaded Magnetic Catalyst (FeS@EP-AG-Pd) for Suzuki Reaction in Water
Sarvi, Iraj; Gholizadeh, Mostafa; Izadyar, Mohammad, Catalysis Letters, 2017, 147(5), 1162-1171

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Diphenyl ether ;  6 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Referencia
A process for preparing 2-aminobiphenyl derivatives
, China, , ,

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  rt; 8 h, 80 °C
1.2 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  12 h, 100 °C
1.3 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  8 h, 70 °C; 70 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referencia
Mechanochemical-Cascaded C-N Cross-Coupling and Halogenation Using N-Bromo- and N-Chlorosuccinimide as Bifunctional Reagents
Bera, Shyamal Kanti; Mal, Prasenjit, Journal of Organic Chemistry, 2021, 86(20), 14144-14159

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: Silica ;  25 min, 80 °C
Referencia
Copper-Functionalized Silica-Coated Magnetic Nanoparticles for an Efficient Suzuki Cross-Coupling Reaction
Sonei, Samin; Taghavi, Faezeh; Khojastehnezhad, Amir ; Gholizadeh, Mostafa, ChemistrySelect, 2021, 6(3), 359-368

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  2-Hydroxy-3-(trimethylammonio)propyl cellulose ether chloride Solvents: Dimethylformamide ;  4 h, 110 °C
Referencia
Cationic cellulose nanofibrils as a green support of palladium nanoparticles: catalyst evaluation in Suzuki reactions
Jebali, Zayneb; Granados, Albert; Nabili, Abdelkader; Boufi, Sami; do Rego, Ana Maria B.; et al, Cellulose (Dordrecht, 2018, 25(12), 6963-6975

2-Phenylbenzoic acid Raw materials

2-Phenylbenzoic acid Preparation Products

2-Phenylbenzoic acid Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:947-84-2)2-Phenylbenzoic acid
Número de pedido:A850878
Estado del inventario:in Stock
Cantidad:500g/1kg
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:33
Precio ($):167.0/285.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:947-84-2)2-Phenylbenzoic acid
A850878
Pureza:99%/99%
Cantidad:500g/1kg
Precio ($):167.0/285.0